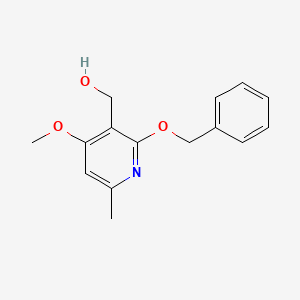

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol

説明

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol (CAS: 927178-21-0) is a pyridine derivative with the molecular formula C₁₅H₁₇NO₃. It features a benzyloxy group at position 2, a methoxy group at position 4, a methyl group at position 6, and a hydroxymethyl (-CH₂OH) substituent at position 3 of the pyridine ring . This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which may influence reactivity, solubility, and biological activity. Its structural complexity and substitution pattern make it a candidate for comparative studies with analogous pyridine derivatives.

特性

分子式 |

C15H17NO3 |

|---|---|

分子量 |

259.30 g/mol |

IUPAC名 |

(4-methoxy-6-methyl-2-phenylmethoxypyridin-3-yl)methanol |

InChI |

InChI=1S/C15H17NO3/c1-11-8-14(18-2)13(9-17)15(16-11)19-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3 |

InChIキー |

KDNKSHYVQXHFMP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol typically involves the following steps:

Methoxylation: The methoxy group is introduced by reacting the intermediate compound with methanol in the presence of an acid catalyst.

Methylation: The methyl group is introduced using methyl iodide in the presence of a base like sodium hydride.

Reduction: The final step involves the reduction of the intermediate compound to obtain this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

科学研究への応用

化学: : この化合物は、より複雑な有機分子の合成における中間体として使用されます。これは、新しい医薬品や農薬の開発のためのビルディングブロックとして役立ちます。

生物学: : 生物学的研究では、(2-(ベンジルオキシ)-4-メトキシ-6-メチルピリジン-3-イル)メタノールは、細胞プロセスに対する潜在的な影響と生体高分子との相互作用について研究されています。

医学: : この化合物は、特定の疾患を標的とする薬物の合成における前駆体としての役割など、その潜在的な治療効果について調査されています。

産業: : 産業セクターでは、特殊化学品の製造やさまざまな化学プロセスにおける試薬として使用されます。

科学的研究の応用

Chemistry: : This compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: : In biological research, (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: : The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.

Industry: : In the industrial sector, it is used in the production of specialty chemicals and as a reagent in various chemical processes.

作用機序

(2-(ベンジルオキシ)-4-メトキシ-6-メチルピリジン-3-イル)メタノールの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。ベンジルオキシ基とメトキシ基は、水素結合や疎水性相互作用に関与することができ、化合物の結合親和性と特異性に影響を与えます。メチル基は、化合物の全体的な安定性と反応性に影響を与える可能性があります。

類似化合物との比較

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and related pyridine derivatives:

Physicochemical Properties

- Lipophilicity: The benzyloxy group in the target compound significantly increases lipophilicity compared to methoxy or methyl substituents in (2-Methoxy-4,6-dimethylpyridin-3-yl)methanol . This property may enhance membrane permeability in biological systems.

- Electronic Effects: The electron-donating methoxy and benzyloxy groups in the target compound contrast with the electron-withdrawing chloro groups in (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol and (3,6-Dichloro-5-methoxypyridin-2-yl)methanol, altering the pyridine ring's electronic density and reactivity .

生物活性

(2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol is a complex organic compound notable for its potential biological activities. The structure includes a pyridine ring with various substituents that may influence its interaction with biological macromolecules, making it a candidate for medicinal chemistry applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H17N1O3. Its structure features a benzyloxy group, a methoxy group, and a methyl group on the pyridine ring, contributing to its chemical reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 273.30 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO |

Synthesis

The synthesis of this compound can be achieved through several methods, typically involving the alkylation of pyridine derivatives or coupling reactions using appropriate reagents under controlled conditions. For instance, one method involves the reaction of 4-methoxy-6-methylpyridin-3-carbaldehyde with benzyl alcohol in the presence of an acid catalyst.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. Preliminary studies suggest that it may act as an inhibitor or modulator of certain pathways, influencing cellular processes such as apoptosis and proliferation.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anticancer Potential : Some studies have indicated that these compounds can inhibit the growth of cancer cells by targeting specific signaling pathways.

- Neuroprotective Effects : There is emerging evidence supporting their role in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

Case Studies

-

Inhibition of Kynurenine 3-Monooxygenase :

A study explored the inhibition properties of related compounds on kynurenine 3-monooxygenase (KMO), an enzyme implicated in neurodegenerative disorders. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting potential therapeutic applications for neuroprotection . -

Interaction with Cyclin-dependent Kinases :

Another investigation focused on the interaction between similar pyridine derivatives and cyclin-dependent kinases (CDKs). The findings revealed that modifications to the pyridine structure could enhance binding affinity and selectivity towards CDK4/6, which are critical targets in cancer therapy .

Comparative Analysis with Related Compounds

The unique combination of functional groups in this compound distinguishes it from other structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methoxy-N-benzylpyridin-3-amines | Pyridine core | Contains amine group |

| 2-(Benzyloxy)-4-hydroxy-6-methylpyridine | Hydroxyl instead of methoxy | Increased polarity |

| 2-(Phenoxy)-4-methoxy-pyridine | Phenoxy substitution | Potentially different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。